

Spectroscopic Analysis of Methylhydrazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Methylhydrazine hydrochloride*

Cat. No.: *B1615554*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **methylhydrazine hydrochloride**, a crucial chemical intermediate. Due to the limited availability of a complete public dataset for the hydrochloride salt, this document presents the available data for **methylhydrazine hydrochloride** alongside data for the free base, methylhydrazine, for comparative purposes. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the replication and validation of these analytical methods in a research and development setting.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **methylhydrazine hydrochloride** and methylhydrazine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Compound	Spectrum	Solvent	Chemical Shift (ppm)
Methylhydrazine	^1H NMR	CDCl_3	3.21, 2.62
Methylhydrazine	^{13}C NMR	Not Specified	Data not readily available in a quantitative format
Methylhydrazine Sulfate	^1H NMR	D_2O	2.865
4-Methylphenylhydrazine hydrochloride	^{13}C NMR	Not Specified	Reference to spectrum available, specific shifts not listed

Note: Specific peak assignments and coupling constants for **methylhydrazine hydrochloride** are not readily available in public databases. Researchers should acquire and interpret their own spectra for definitive analysis.

Table 2: Infrared (IR) Spectroscopy Data

Compound	Technique	Key Absorption Bands (cm^{-1})
Methylhydrazine hydrochloride	KBr-Pellet	A qualitative spectrum is available, but a peak list is not provided in the source.
Methylhydrazine	Liquid Film	A qualitative spectrum is available, but a peak list is not provided in the source.

Note: Researchers should refer to the spectral data available in databases such as PubChem and ChemicalBook to observe the qualitative absorption patterns.

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Method	Key m/z Ratios
Methylhydrazine	Electron Ionization (EI)	46 (M+), 45, 44, 43, 42, 32, 31, 30, 29, 28

Note: The mass spectrum of **methylhydrazine hydrochloride** would likely show the fragmentation pattern of the free base after the loss of HCl. The molecular ion of methylhydrazine (CH_6N_2) has a mass of approximately 46.05 g/mol .

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **methylhydrazine hydrochloride**.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **methylhydrazine hydrochloride** for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6) in a clean, dry 5 mm NMR tube.[1][2][3] The choice of solvent is critical as hydrochloride salts have limited solubility in many common organic NMR solvents.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
 - Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1][4]
- Instrument Parameters (General):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.

- Temperature: 298 K (25 °C).
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts and coupling constants.
 - Identify the chemical shifts of the carbon signals in the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of **methylhydrazine hydrochloride** to identify functional groups.

Methodology (KBr Pellet Technique):

- Sample Preparation:

- Thoroughly clean and dry an agate mortar and pestle.[5][6]
- Place approximately 1-2 mg of **methylhydrazine hydrochloride** into the mortar.
- Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[6][7]
- [8] KBr is hygroscopic and should be stored in a desiccator.[5][7]
- Gently but thoroughly grind the sample and KBr together to create a fine, homogeneous powder.[6][7]
- Transfer the powder into a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[7][9]

- Data Acquisition:
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

- Data Analysis:
- Identify the wavenumbers of the major absorption bands and correlate them to the characteristic vibrations of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of methylhydrazine and its fragments.

Methodology (GC-MS for Volatile Amines):

Note: As **methylhydrazine hydrochloride** is a salt, it is not directly suitable for GC-MS. The following protocol applies to the analysis of the volatile free base, which can be generated from the salt by neutralization.

- Sample Preparation and Derivatization (Optional but Recommended):

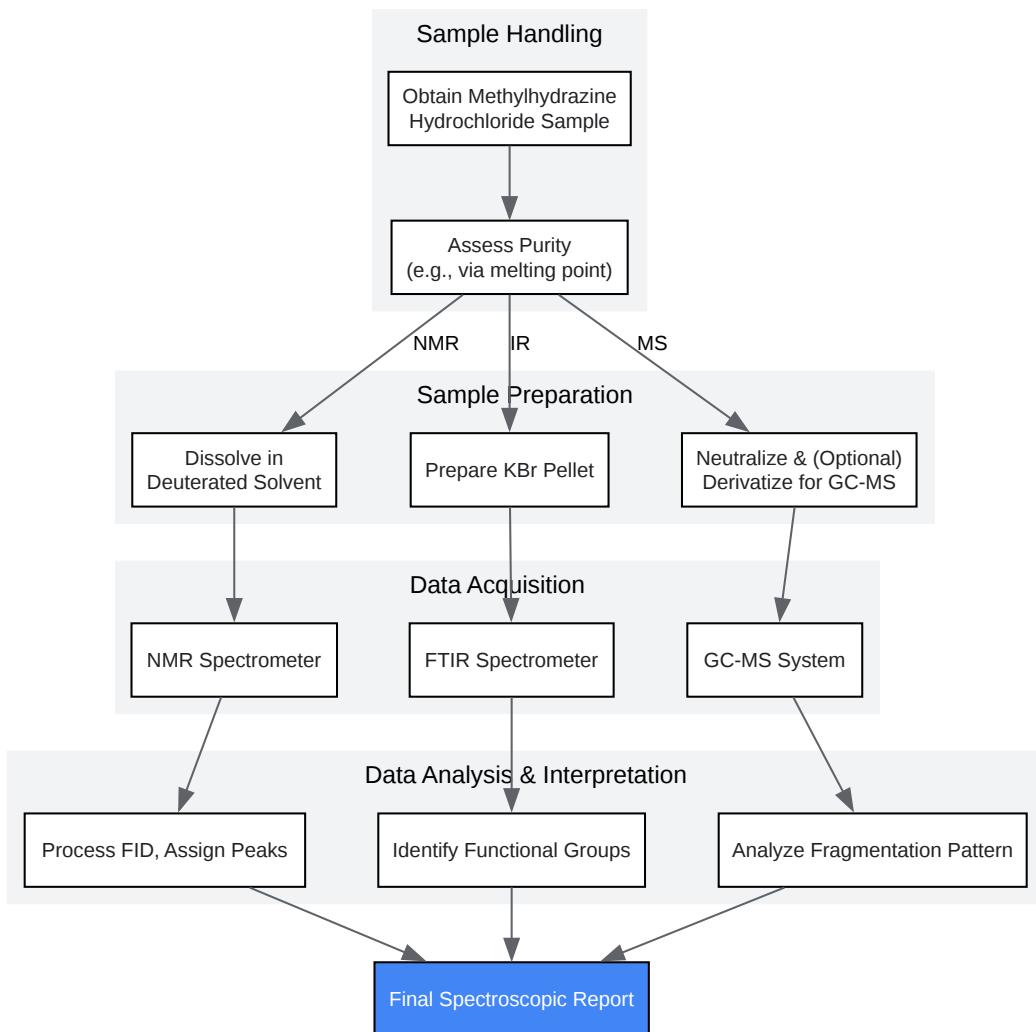
- Neutralize an aqueous solution of **methylhydrazine hydrochloride** with a base (e.g., NaOH) to liberate the free methylhydrazine.
- For improved chromatography, derivatization can be performed. A common method involves reaction with a chloroformate, such as isobutyl chloroformate, to form a more stable and less polar derivative.[10][11]
- Alternatively, reaction with acetone can form the acetone methylhydrazone, which is suitable for GC-MS analysis.
- Gas Chromatography (GC) Parameters:
 - GC System: A gas chromatograph equipped with a mass selective detector.
 - Column: A column suitable for volatile amines, such as a base-deactivated column (e.g., CP-Volamine).[12]
 - Carrier Gas: Helium at a constant flow rate.[13]
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial Temperature: 40-60 °C, hold for 2-4 minutes.
 - Ramp: 10-25 °C/min to 250 °C.
 - Final Hold: 3-5 minutes.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 20-200.
 - Scan Mode: Full scan to identify all fragment ions. Selected Ion Monitoring (SIM) can be used for targeted quantification to increase sensitivity.
- Data Analysis:

- Identify the peak corresponding to methylhydrazine or its derivative in the total ion chromatogram.
- Analyze the mass spectrum of the identified peak, noting the molecular ion and the major fragment ions.
- Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[\[14\]](#)

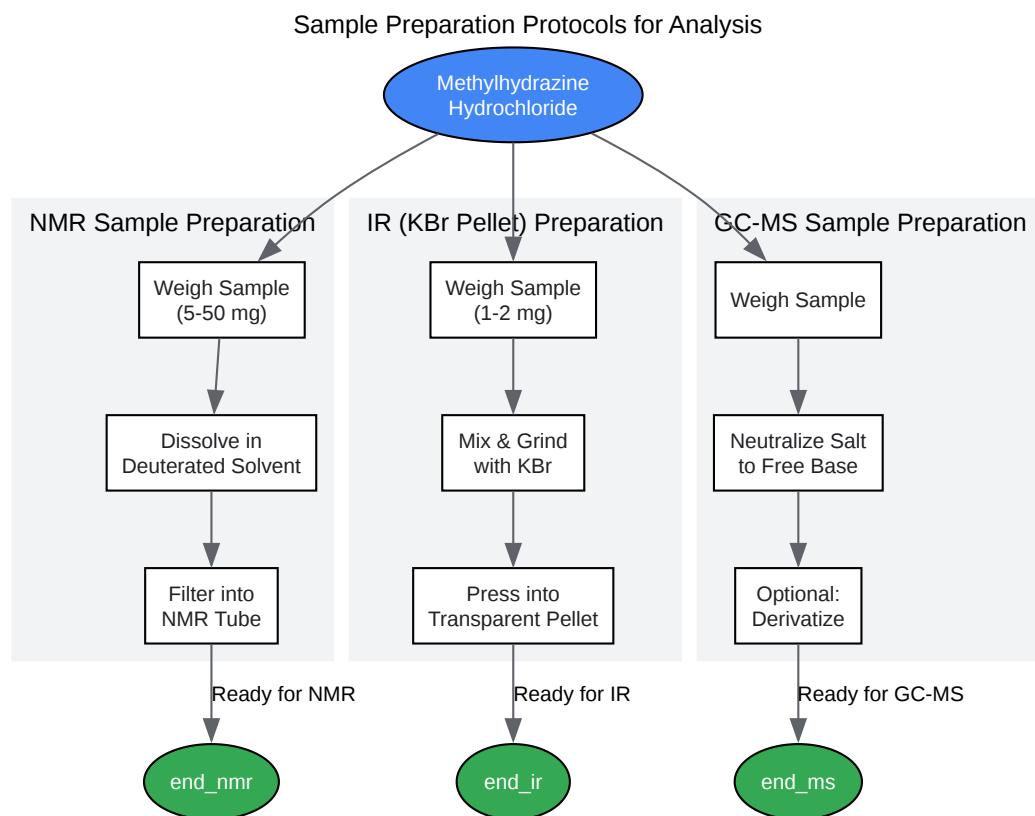
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a logical diagram for sample preparation for each technique.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical workflow for sample preparation for different spectroscopic techniques.

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